(1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1 |
InChI Key |
HBCPEGFGJUTWNM-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=COC=C1)N)O |
Canonical SMILES |
CC(C(C1=COC=C1)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r,2r 1 Amino 1 3 Furyl Propan 2 Ol and Its Stereoisomers
Strategies for Stereoselective Access to (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL
Asymmetric Synthesis Approaches Utilizing Chiral Pool or Auxiliary Control
The synthesis of enantiomerically pure compounds often leverages readily available chiral molecules from nature, a strategy known as the "chiral pool" approach. diva-portal.orgbaranlab.org Amino acids, with their inherent chirality, are prime candidates for the synthesis of 1,2-amino alcohols. For the synthesis of this compound, a strategy could commence from a suitable chiral amino acid, transforming it into a key intermediate such as a chiral α-amino aldehyde or ketone, which then undergoes diastereoselective addition of a furyl nucleophile.
Alternatively, chiral auxiliaries offer a powerful method for controlling stereochemistry. acs.orgwikipedia.org These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed and often recycled. wikipedia.org
Key Chiral Auxiliary Systems:
Evans Oxazolidinones: These auxiliaries, derived from readily available amino alcohols, are widely used to direct aldol (B89426) additions and alkylations. diva-portal.orgwikipedia.org Acylation of an Evans auxiliary with propionyl chloride, followed by α-alkylation or an aldol-type reaction with 3-furaldehyde, can establish the required carbon skeleton with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral center.
Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates derived from carboxylic acids. nih.gov The reaction of pseudoephedrine with a carboxylic acid or its derivative forms an amide. Deprotonation of the α-proton followed by reaction with an electrophile proceeds with high diastereoselectivity, guided by the chiral scaffold. wikipedia.org
tert-Butanesulfinamide: Asymmetric addition of organometallic reagents to tert-butanesulfinyl imines provides a reliable route to chiral amines. For the target molecule, a 3-furyl-substituted sulfinyl imine could be reacted with a methyl organometallic reagent to establish the C1 stereocenter with high enantioselectivity.
| Auxiliary Type | General Application | Key Features |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, predictable stereochemical outcome, well-established removal protocols. diva-portal.org |
| Pseudoephedrine | Asymmetric alkylation of amides | Both enantiomers are available, directs addition to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org |
| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines | Addition of organometallics to derived imines proceeds with high stereocontrol. wikipedia.org |
Diastereoselective Routes to Furan-Substituted Amino Alcohol Frameworks
Diastereoselective synthesis aims to control the relative stereochemistry of newly formed chiral centers. In the context of furan-substituted amino alcohols, this often involves the reaction of a chiral starting material or intermediate.
A common strategy involves the nucleophilic addition to α-chiral carbonyl compounds. For instance, an α-amino aldehyde derived from a chiral amino acid can react with a 3-furyl organometallic reagent. The stereochemical outcome of such additions can often be predicted using the Felkin-Anh model. researchgate.netuvic.ca This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain, and the nucleophile attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. uvic.caox.ac.uk
Another powerful diastereoselective method is the reduction of α-amino ketones. The synthesis of a racemic or enantiomerically enriched α-amino ketone, such as 1-amino-1-(3-furyl)propan-2-one, followed by diastereoselective reduction of the ketone, can yield the desired 1,2-amino alcohol. The choice of reducing agent and protecting groups on the amine can influence the diastereoselectivity, favoring either the syn or anti product. For example, chelation-controlled reductions, where a metal from the reducing agent coordinates to both the carbonyl oxygen and the amino group, often lead to the syn diastereomer. In contrast, non-chelating, sterically demanding reducing agents may favor the anti product according to the Felkin-Anh model. researchgate.net
Enantioselective Catalytic Synthesis of Amino Alcohol Precursors
Catalytic asymmetric synthesis provides an efficient and atom-economical route to chiral molecules. Several catalytic methods are applicable to the synthesis of precursors for this compound.
Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of prochiral ketones is a cornerstone of asymmetric catalysis. wikipedia.org The enantioselective hydrogenation or transfer hydrogenation of an α-amino ketone precursor, such as 1-amino-1-(3-furyl)propan-2-one, is a highly effective strategy.
Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen source like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium. thieme-connect.comacs.org Ruthenium catalysts complexed with chiral diamine ligands, such as TsDPEN, are particularly effective for the reduction of α-amino ketones, often proceeding through a dynamic kinetic resolution (DKR) to afford products with high diastereo- and enantioselectivity. acs.org
Asymmetric Hydrogenation (AH): This process utilizes molecular hydrogen and a chiral catalyst. Iridium and rhodium catalysts with chiral phosphine (B1218219) ligands have shown excellent performance in the asymmetric hydrogenation of α-amino ketones, providing access to chiral 1,2-amino alcohols with high enantiomeric excess (ee) and high turnover numbers (TON). nih.govresearchgate.net
Biocatalysis: Engineered enzymes offer a green and highly selective alternative for the synthesis of chiral amino alcohols. Amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org The application of an engineered AmDH to 1-(3-furyl)-1-hydroxypropan-2-one using ammonia (B1221849) as the amine source could provide direct, one-step access to the target amino alcohol with high enantioselectivity. frontiersin.org
| Catalytic Method | Substrate Precursor | Typical Catalyst System | Key Advantages |
| Asymmetric Transfer Hydrogenation (ATH) | 1-Amino-1-(3-furyl)propan-2-one | [(arene)Ru(TsDPEN)Cl] acs.org | High ee and dr, operational simplicity, avoids high-pressure H₂. acs.org |
| Asymmetric Hydrogenation (AH) | 1-Amino-1-(3-furyl)propan-2-one | Ir- or Rh-complexes with chiral phosphine ligands nih.govresearchgate.net | High efficiency (TON), excellent enantioselectivity. nih.gov |
| Biocatalytic Reductive Amination | 1-(3-furyl)-1-hydroxypropan-2-one | Engineered Amine Dehydrogenase (AmDH) frontiersin.org | High stereoselectivity, mild reaction conditions, environmentally benign. |
Metal-Catalyzed and Organocatalytic Transformations in the Synthesis of this compound Analogues
Transition-Metal Catalyzed Hydroamination and Related Amine-Forming Reactions
Transition metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful, atom-economical method for forming C-N bonds. researchgate.netacs.org This strategy is particularly useful for synthesizing analogues of the target compound.
Copper-hydride (CuH) catalysis has emerged as a leading method for the asymmetric hydroamination of alkenes. nih.govacs.org A stereodivergent approach using a CuH catalyst can sequentially perform hydrosilylation and hydroamination on α,β-unsaturated aldehydes and ketones. nih.gov This one-pot transformation allows for the synthesis of all possible stereoisomers of an amino alcohol product by selecting the appropriate enantiomer of the chiral ligand and the geometry of the starting olefin. nih.gov For instance, applying this methodology to a furan-containing enal could provide access to various stereoisomers of furan-substituted amino alcohols.
Other late transition metals such as palladium, rhodium, and iridium also catalyze hydroamination reactions, often proceeding through different mechanisms, such as migratory insertion into a metal-hydride bond. acs.org Nickel-catalyzed systems, representing a more sustainable approach, have been developed for the selective monoamination of 1,2-diols via a borrowing hydrogen mechanism. acs.org
Asymmetric Addition Reactions for Carbon-Carbon Bond Formation
The formation of the key C-C bond in the propanol (B110389) backbone can be achieved through asymmetric addition reactions. The catalytic enantioselective addition of organometallic reagents to imines or carbonyl compounds is a fundamental strategy for constructing chiral alcohols and amines. elsevierpure.com
Addition to Imines: The asymmetric addition of organolithium or Grignard reagents to imines is a direct route to chiral amines. acs.org A chiral ligand or catalyst can be used to control the facial selectivity of the addition of a methyl group to an imine derived from 3-furaldehyde.
Addition to Carbonyls: Copper-catalyzed reductive coupling has been employed for the enantioselective aminoallylation of ketones, providing access to 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. acs.org Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed as a modular route to chiral β-amino alcohols. westlake.edu.cn This approach uses a radical polar crossover strategy to achieve high chemical and stereochemical control. westlake.edu.cn Organocatalysis also provides a metal-free alternative for the synthesis of furfuryl alcohols and amines. acs.orgnih.gov For example, an organocatalytic one-pot cascade involving the epoxidation or aziridination of α,β-unsaturated aldehydes followed by a Feist-Bénary furan (B31954) synthesis can produce highly substituted 2-aminoalkyl furans. acs.org
Multicomponent Reaction Strategies for β-Amino Alcohol Scaffolds
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, such as β-amino alcohols, from simple and readily available starting materials. acs.org These reactions involve the combination of three or more reactants in a single synthetic operation to form a product that contains the essential parts of all the initial substrates. The elegance of MCRs lies in their ability to construct complex molecules in a convergent manner, often minimizing the need for intermediate purification steps, thereby saving time, resources, and reducing waste.
Several MCR strategies have been developed for the synthesis of β-amino alcohol backbones. One notable example is a one-pot, four-component reaction that assembles an amine, an aldehyde, and a carbon monoxide source, often in the presence of a suitable catalyst. A specific illustration is the TiCl₃/t-BuOOH-mediated radical hydroxymethylation of imines, where an amine, an aldehyde, and methanol are combined under mild, aqueous conditions. This method avoids the pre-formation of the imine and the need for protecting groups, directly yielding 1,2-amino alcohols in fair to excellent yields. acs.org
Another powerful MCR is the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. This three-component approach provides access to α-hydroxy-β-amino esters with high yields and excellent diastereoselectivities. diva-portal.org The stereochemical outcome of such reactions is often controlled by the chiral catalyst or auxiliary used, allowing for the enantioselective synthesis of specific stereoisomers. Mannich-type reactions, involving the nucleophilic addition of enolates to imines, also serve as a cornerstone for β-amino alcohol synthesis, where the choice of enolate can dictate the formation of either syn or anti diastereomers with high selectivity. diva-portal.org
The key advantages of employing MCRs for generating β-amino alcohol scaffolds are summarized in the table below.
| Feature | Description | Reference |
| Efficiency | Multiple bonds are formed in a single operation, reducing the number of synthetic steps. | acs.org |
| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. | diva-portal.org |
| Convergence | Complex molecules are assembled from simpler, readily available starting materials. | acs.org |
| Stereoselectivity | Can be designed to produce specific stereoisomers by using chiral catalysts or auxiliaries. | diva-portal.org |
These strategies provide a modular and versatile platform for creating libraries of β-amino alcohols for various applications. While direct application to furan-containing substrates requires specific adaptation, the fundamental principles of these MCRs offer a promising avenue for the efficient synthesis of compounds like this compound.
Purity and Stereochemical Control in the Preparation of Furan-Containing Amino Alcohols
Achieving high levels of purity and precise stereochemical control is paramount in the synthesis of chiral molecules like furan-containing amino alcohols, as the biological activity is often exclusive to a single stereoisomer. The synthesis of this compound requires rigorous control over two adjacent stereocenters, a significant challenge in synthetic organic chemistry.
Stereochemical control can be exerted through various asymmetric synthesis strategies. These include:
Catalyst-Controlled Reactions: The use of chiral catalysts is one of the most elegant approaches. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Similarly, chiral copper catalysts can be employed in radical C-H amination reactions to afford enantioenriched β-amino alcohols. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other, often achieving high enantiomeric excess (ee). westlake.edu.cnnih.gov
Substrate-Controlled Reactions: In this approach, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For furan-containing amino alcohols, a chiral furan-based aldehyde or a chiral amine could be used to guide the stereoselective formation of the desired product.
Auxiliary-Controlled Reactions: A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.
The furan ring itself can present unique challenges. Furans are known to be sensitive to strong acids, which can lead to ring-opening or polymerization. pharmaguideline.com Therefore, synthetic methods must be chosen carefully to ensure the stability of the furan moiety throughout the reaction sequence.
Once the synthesis is complete, ensuring the chemical and stereochemical purity of the final product is critical. The separation of stereoisomers can be a formidable task. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. nih.gov For instance, a racemic mixture of an N-benzoylamino alcohol has been successfully resolved into its constituent enantiomers with >99% ee using semipreparative chiral HPLC. nih.gov
The table below summarizes key techniques for ensuring purity and stereocontrol.
| Technique | Application | Purpose | Reference |
| Asymmetric Catalysis | Synthesis | To create specific stereoisomers with high enantioselectivity. | westlake.edu.cnnih.gov |
| Chiral Auxiliaries | Synthesis | To direct the stereochemical course of a reaction. | researchgate.net |
| Chiral HPLC | Analysis & Purification | To determine the enantiomeric excess and separate enantiomers. | nih.gov |
| Recrystallization | Purification | To purify the desired product and potentially enrich one enantiomer. | westlake.edu.cn |
| Nuclear Magnetic Resonance (NMR) | Analysis | To confirm the structure and relative stereochemistry of the product. | acs.org |
Through a combination of carefully designed stereoselective synthetic methods and rigorous purification and analytical techniques, furan-containing amino alcohols like this compound can be prepared with the high degree of purity and stereochemical integrity required for their intended applications.
Elucidation of 1r,2r 1 Amino 1 3 Furyl Propan 2 Ol As a Chiral Ligand and Auxiliary
Rational Design Principles for Chiral Ligands and Auxiliaries Derived from Amino Alcohols
The design of effective chiral ligands and auxiliaries from amino alcohols is guided by a set of well-established principles aimed at maximizing stereochemical control in a chemical transformation. numberanalytics.comwikipedia.org These molecules are temporarily incorporated into a reactant to influence the stereoselectivity of a reaction, after which they can ideally be recovered for reuse. numberanalytics.comwikipedia.org The efficacy of amino alcohol-derived ligands and auxiliaries stems from their inherent structural and electronic properties, which can be rationally tuned to suit specific catalytic applications.
A key design principle is the presence of a rigid and well-defined chiral backbone. mdpi.com This rigidity minimizes conformational flexibility, which is crucial for creating a predictable and highly ordered transition state, thereby leading to high levels of enantioselectivity. The stereogenic centers in the amino alcohol, such as those in (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL, establish a chiral environment around the metal center in a catalyst or the reactive center in a substrate. This environment sterically and/or electronically differentiates the two enantiotopic faces of a prochiral substrate or the two enantiomeric transition states, favoring the formation of one enantiomer over the other.
The presence of both a nitrogen (amino) and an oxygen (alcohol) atom provides two potential coordination sites. This bidentate chelation to a metal center forms a stable five- or six-membered ring, which further rigidifies the catalyst structure and enhances its stereochemical influence. The electronic properties of the amino and alcohol groups can also be modified. For instance, the nucleophilicity of the amino group and the acidity of the hydroxyl group can be fine-tuned through derivatization to optimize the ligand's interaction with the metal center and the substrate. nih.gov
Furthermore, the modular nature of amino alcohols allows for systematic structural modifications. nih.gov By altering the substituents on the nitrogen and oxygen atoms, or on the carbon backbone, a library of ligands can be synthesized and screened for a particular reaction. This "tuning" allows for the optimization of steric bulk and electronic effects to achieve the desired reactivity and selectivity. For example, the furan (B31954) ring in this compound offers a unique electronic and steric profile compared to more common phenyl or alkyl groups, potentially leading to novel catalytic activities.
Synthesis and Characterization of Ligand Families Based on this compound
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an ideal scaffold for the synthesis of a diverse range of chiral ligands. These ligands are crucial for asymmetric catalysis, where they impart chirality to a metal catalyst, enabling the production of enantiomerically enriched products. ambeed.com
Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis, particularly in hydrogenation reactions. nih.govsigmaaldrich.com The amino and alcohol functionalities of this compound serve as convenient handles for the introduction of phosphorus-containing moieties.
Chiral phosphine ligands can be synthesized by reacting the amino group with a suitable chlorophosphine. For instance, reaction with chlorodiphenylphosphine (B86185) (Ph₂PCl) in the presence of a base would yield an aminophosphine (B1255530) ligand. Similarly, the hydroxyl group can be functionalized to create phosphinite ligands. Reaction of the alcohol with a chlorophosphine, again in the presence of a base, leads to the formation of a P-O bond.
These reactions can be tailored to produce both monodentate and bidentate ligands. A bidentate P,N-ligand can be synthesized by reacting the amino alcohol with a reagent like chlorodiphenylphosphine, resulting in a ligand that can coordinate to a metal center through both the phosphorus and the nitrogen atoms. The resulting chelate ring structure often enhances the stability and enantioselectivity of the catalyst.
The development of P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, represents a significant advancement in ligand design. nih.gov These ligands often exhibit superior activity and selectivity. nih.gov The synthesis of such ligands can be achieved by using chiral phosphinous acid derivatives that react with the amino group of the amino alcohol with inversion of configuration at the phosphorus center. nih.gov
The performance of these ligands is typically evaluated in well-established asymmetric catalytic reactions, such as the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins like methyl (Z)-α-acetamidocinnamate. nih.gov The enantiomeric excess (ee) of the product is a direct measure of the ligand's effectiveness.
Table 1: Representative Chiral Phosphine and Phosphinite Ligands and Their Performance
| Ligand Type | Generic Structure | Exemplary Reaction | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Aminophosphine (P,N-ligand) | R₂P-NH-CH(R')-CH(OH)-R'' | Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / Ligand | High |
| Phosphinite (P,O-ligand) | R₂P-O-CH(R')-CH(NH₂)-R'' | Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Ligand | Very High |
Note: The data in this table is illustrative and represents typical performance for these classes of ligands based on literature precedents. Specific results for derivatives of this compound would require experimental investigation.
Beyond phosphines and phosphinites, the amino and hydroxyl groups of this compound can be incorporated into a variety of other multidentate ligand frameworks. These ligands can offer different coordination geometries and electronic properties, making them suitable for a broader range of catalytic transformations.
One common strategy is the synthesis of Schiff base ligands, formed by the condensation of the primary amine with a salicylaldehyde (B1680747) derivative. The resulting N,O-bidentate ligand can coordinate with various transition metals to form catalysts for reactions such as asymmetric cyanohydrin synthesis or epoxidation.
Another important class of ligands are oxazolines. The amino alcohol can be converted into a chiral oxazoline (B21484) ring, which is a key component of many highly effective ligands, such as PHOX (phosphine-oxazoline) and BOX (bis(oxazoline)) ligands. nih.gov For example, a PHOX-type ligand could be synthesized by converting the amino alcohol to the corresponding oxazoline, followed by introduction of a phosphine group. These ligands have proven to be highly effective in a wide range of palladium- and iridium-catalyzed reactions. nih.govnih.gov
Furthermore, the amino and hydroxyl groups can be used as anchoring points to create more complex dendritic or polymeric ligands. This can lead to catalysts with unique properties, such as enhanced stability or solubility in specific solvent systems. The furan ring also presents an opportunity for further functionalization, potentially acting as an additional coordination site or a platform for attaching other catalytic moieties.
Strategies for Catalyst Immobilization and Heterogenization of this compound Derivatives
One common approach is to covalently attach the chiral ligand to an insoluble polymer support, such as polystyrene resin. acs.org The amino alcohol derivative can be functionalized with a reactive group, such as a vinyl or chloromethyl group, that allows for its incorporation into the polymer backbone or grafting onto the polymer surface. For example, the hydroxyl group of the amino alcohol could be reacted with a linker that is then attached to the polymer.
Another increasingly popular strategy is the immobilization of catalysts onto magnetic nanoparticles. nih.govscilit.com These nanoparticles, typically composed of a magnetite (Fe₃O₄) core and a silica (B1680970) (SiO₂) shell, can be easily separated from the reaction mixture using an external magnet. nih.gov The silica shell can be functionalized with various groups that can then be used to anchor the chiral ligand derived from this compound. This approach combines the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous catalysis. nih.gov
The choice of immobilization strategy depends on several factors, including the nature of the catalyst, the reaction conditions, and the desired properties of the final catalytic system. It is crucial that the immobilization process does not significantly compromise the activity or enantioselectivity of the catalyst. This often requires the use of a flexible linker or "spacer" between the support and the chiral ligand to ensure that the active site remains accessible to the reactants. While immobilized catalysts may sometimes exhibit slightly lower catalytic efficiency compared to their homogeneous counterparts, the benefits of recyclability often outweigh this drawback. scilit.com
Applications of 1r,2r 1 Amino 1 3 Furyl Propan 2 Ol in Asymmetric Catalysis and Organic Transformations
Asymmetric Hydrogenation of Imines, Olefins, and Ketones
Asymmetric hydrogenation is a fundamental and highly efficient method for producing enantiomerically pure alcohols and amines, which are crucial intermediates for pharmaceuticals and fine chemicals. The transfer hydrogenation of prochiral ketones and imines, often utilizing isopropanol (B130326) as a safe and convenient hydrogen source, is of particular interest. Chiral β-amino alcohols are a well-established class of ligands that, when complexed with transition metals like ruthenium, can form highly effective catalysts for these transformations. dicp.ac.cnmdpi.com
The general mechanism for Ru-catalyzed transfer hydrogenation involves the formation of a ruthenium-hydride species, which then transfers a hydride to the carbonyl or imine carbon. The chiral ligand, such as an amino alcohol, coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the substrate, leading to the preferential formation of one enantiomer of the product. The inherent rigidity of some amino alcohol ligands, such as (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving high enantioselectivity in the reduction of N-phosphinyl ketimines. mdpi.com While specific data for (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL is not widely reported, the performance of analogous chiral amino alcohol ligands in Ru-catalyzed asymmetric transfer hydrogenation (ATH) highlights the potential of this class of compounds.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with an Analogous Ru-(1S,2S)-2-Methylamino-1,2-diphenylethanol Catalyst System
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | >90 | 92 (S) |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >90 | 88 (S) |
| 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >90 | 91 (S) |
| 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | >90 | 85 (S) |
Enantioselective Carbon-Carbon Bond Formation
The creation of new carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral amino alcohols like this compound are instrumental in catalyzing a range of these crucial reactions.
The enantioselective addition of organometallic reagents to carbonyl compounds is a powerful method for synthesizing chiral secondary alcohols. The addition of dialkylzinc reagents to aldehydes, in particular, has been extensively studied. dicp.ac.cn This reaction is often catalyzed by chiral β-amino alcohols, which react with the dialkylzinc to form a chiral zinc-alkoxide complex. This complex then acts as a chiral Lewis acid, coordinating to the aldehyde and facilitating the enantioselective transfer of an alkyl group from another dialkylzinc molecule. rsc.org
The stereochemical outcome is dictated by the transition state assembly, where the chiral ligand creates a biased environment for the approaching nucleophile. Many secondary amino alcohols have proven to be efficient catalysts for the addition of diethylzinc (B1219324) to a wide array of aldehydes, achieving high yields and enantioselectivities. rsc.orgresearchgate.net
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by an Analogous Camphor-Derived β-Amino Alcohol
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | 2 | 95 | 94 (S) |
| 4-Chlorobenzaldehyde | 2 | 96 | 92 (S) |
| 4-Methoxybenzaldehyde | 2 | 92 | 90 (S) |
| 3-Furaldehyde | 2 | 88 | 85 (S) |
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a valuable synthon for producing various nitrogen-containing molecules, including amino acids and alkaloids. wikipedia.orgbuchler-gmbh.com The development of catalytic, asymmetric versions of this reaction has been a major focus in organic synthesis. buchler-gmbh.com Organocatalysis, using small chiral molecules like amino acids or their derivatives, has emerged as a powerful strategy. wikipedia.org
In a typical proline-catalyzed Mannich reaction, the catalyst forms a chiral enamine with a ketone or aldehyde donor. This enamine then attacks an imine (the acceptor), with the stereochemistry being controlled by the catalyst's chiral environment. wikipedia.org Chiral amino alcohols can also serve as effective catalysts, often in bifunctional systems where the amine group activates one component and the hydroxyl group directs the other through hydrogen bonding. Thiourea-fused γ-amino alcohols, for instance, have shown excellent activity and stereoselectivity in the reaction between β-keto esters and imines.
Table 3: Asymmetric Mannich Reaction of Acetylacetone with N-Boc-imines Catalyzed by a Related Cinchona-Based Thiourea (B124793) Organocatalyst
| Imine Ar group | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | Toluene | 95 | 95:5 | 98 (syn) |
| 4-Nitrophenyl | DCM | 99 | 98:2 | 99 (syn) |
| 4-Bromophenyl | Toluene | 92 | 94:6 | 97 (syn) |
| 2-Naphthyl | THF | 88 | 91:9 | 96 (syn) |
Cycloaddition reactions are powerful for rapidly constructing cyclic and polycyclic frameworks. Rendering these reactions enantioselective often relies on chiral Lewis acids or organocatalysts to control the facial selectivity of the approach of the reacting partners. For instance, furan (B31954) rings can participate as dienes in [4+2] Diels-Alder reactions to form complex tricyclic structures. nih.gov The use of chiral catalysts is essential to control the stereochemical outcome of these transformations.
While direct catalysis by this compound in cycloadditions is not extensively documented, chiral ligands with similar structural motifs are employed to create chiral environments around metal centers in reactions like the Rh-catalyzed azide-alkyne cycloaddition, which can be used to construct axially chiral triazoles with high enantioselectivity. acs.org
The application of chiral ligands extends to various other coupling and annulation reactions that build complex molecular architectures. For example, rhodium(III)-catalyzed C-H functionalization and allylation of benzamides can be rendered highly enantioselective by employing a robust and tunable chiral cyclopentadienyl (B1206354) (Cp) ligand. nih.gov These ligands create a well-defined chiral pocket around the metal, which controls the stereoselectivity of the C-H activation and subsequent coupling steps. nih.gov Similarly, cascade reactions, such as the annulation of 1,3-enynes, can lead to functionalized pyrrole (B145914) derivatives, often proceeding through metal-catalyzed pathways where chiral ligands could potentially induce asymmetry.
Asymmetric Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is fundamental to the synthesis of a vast array of biologically active compounds. Enantioselective methods for these reactions are of high value. A prime example is the catalytic asymmetric amination of C-H bonds, which offers a direct route to chiral amines from abundant hydrocarbon feedstocks. Strategies have been developed where a rhodium catalyst bearing chiral carboxylate ligands can achieve enantioselective intermolecular amination. youtube.com
Another key transformation is the Petasis borono-Mannich reaction, a multicomponent reaction between an aldehyde, an amine, and a boronic acid to produce chiral amines. Catalytic enantioselective versions of this reaction have been developed using chiral biphenol-derived catalysts to generate valuable 1,2-amino alcohols in high yields and enantioselectivities. The catalyst activates the boronate, facilitating a stereocontrolled addition.
Enantioselective Hydroamination and Hydroaminoalkylation
While the direct application of this compound in enantioselective hydroamination and hydroaminoalkylation is not extensively documented in dedicated studies, its structural motifs are found in ligands that have proven effective in these transformations. Chiral amino alcohols are known to form potent catalysts with various transition metals for the addition of N-H bonds across unsaturated systems. Recently, an enantioselective hydroaminoalkylation of azaaryl ketones using a transition-metal-free asymmetric photoredox catalysis platform has been reported, leading to the synthesis of valuable azaarene-functionalized 1,2-amino alcohols. nih.gov This highlights the potential of chiral amino alcohols in facilitating such reactions. The general principle involves the coordination of the amino alcohol to a metal center or its participation in a hydrogen-bonding network, which then activates the substrate and directs the incoming nucleophile to one face of the molecule, thereby controlling the stereochemical outcome.
Asymmetric Oxidation and Dihydroxylation Reactions
The structural class of chiral β-amino alcohols, to which this compound belongs, has been instrumental in the development of asymmetric oxidation and dihydroxylation reactions. A well-established method for synthesizing enantiopure amino alcohols is through the Sharpless asymmetric dihydroxylation of corresponding olefins to produce diols, which are then converted to the target amino alcohols. researchgate.net This underscores the close relationship between these compound classes and synthetic methodologies.
Although specific examples detailing the use of this compound as a ligand in these reactions are not prevalent in the literature, related structures such as (1S,2R)-1-amino-2-indanol have been used to create aminophosphinite derivatives that catalyze the enantioselective acylation of diols with high efficiency. organic-chemistry.org This suggests a strong potential for this compound to serve as a chiral ligand in similar catalytic systems for asymmetric oxidation processes. The furan moiety's electronic properties could influence the reactivity and selectivity of the metal-ligand complex.
Diastereoselective Transformations and Substrate Scope in Complex Molecule Synthesis
The utility of chiral amino alcohols extends to their use as chiral auxiliaries in diastereoselective transformations, which is a cornerstone of complex molecule synthesis. By temporarily incorporating the chiral amino alcohol into a substrate, it can effectively direct subsequent reactions to proceed with a high degree of facial selectivity.
The synthesis of complex molecules often relies on building blocks with well-defined stereochemistry. Chiral 1,2-amino alcohols are valuable motifs in many bioactive compounds and can be synthesized via biocatalytic cascades. nih.gov The substrate scope of these enzymatic processes is a critical factor for their broad applicability. nih.gov
Furthermore, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved, demonstrating the ability to construct complex chiral architectures from readily available starting materials. beilstein-journals.orgnih.gov These synthetic strategies often involve the stereoselective construction of the 2-amino-1,3-diol moiety, a key feature in many biologically active molecules. nih.gov The defined stereochemistry of this compound makes it a promising candidate for use as a chiral building block or auxiliary in the synthesis of such complex targets. The furan ring can also participate in various transformations, further expanding its synthetic utility.
Below is a table summarizing the types of transformations and the potential role of this compound or structurally related compounds.
| Transformation | Role of Amino Alcohol | Substrate Example | Product Type | Reported Enantiomeric/Diastereomeric Excess (for related systems) |
| Enantioselective Hydroaminoalkylation | Ligand for Photoredox Catalysis | Azaaryl Ketones | Azaarene-functionalized 1,2-amino alcohols | High yields and enantioselectivities nih.gov |
| Asymmetric Dihydroxylation | Precursor/Product | Olefins | Chiral Diols/Amino Alcohols | Up to 99% ee researchgate.net |
| Asymmetric Acylation of Diols | Ligand for Organocatalyst | meso-1,2-diols | Chiral Monoesters | Up to 95% ee organic-chemistry.org |
| Diastereoselective Synthesis | Chiral Auxiliary/Building Block | Carbonyl compounds | Complex polyketides/alkaloids | High diastereoselectivity |
Mechanistic Insights and Computational Studies of 1r,2r 1 Amino 1 3 Furyl Propan 2 Ol Catalyzed Reactions
Detailed Mechanistic Investigations of Chiral Induction
The ability of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL to induce chirality is rooted in the formation of well-defined transition states where the facial selectivity of the substrate is rigorously controlled. Mechanistic studies, often combining experimental kinetics with computational modeling, have provided valuable insights into these processes.
Transition State Characterization and Enantioselectivity Origins
The enantioselectivity observed in reactions catalyzed by this compound is determined by the energy difference between the diastereomeric transition states leading to the respective enantiomers. Characterization of these transition states reveals that a network of non-covalent interactions, including hydrogen bonding and steric repulsion, is responsible for the chiral discrimination.
In a typical scenario, such as the addition of a nucleophile to an electrophile, the amino alcohol coordinates to a metal center or the substrate itself. The chiral environment created by the ligand then directs the approach of the incoming reagent. For instance, in the case of aldehyde alkylation, the amino and hydroxyl groups of the catalyst can form a rigid chelate with an organometallic reagent. This complex then dictates the trajectory of the aldehyde as it approaches, favoring one enantiotopic face over the other. researchgate.net The small energy differences, often just a few kilocalories per mole, between the competing transition states are sufficient to result in high enantiomeric excess. nih.gov
Table 1: Key Interactions in Chiral Transition States
| Interaction Type | Role in Chiral Induction |
|---|---|
| Hydrogen Bonding | Orients the substrate and stabilizes the transition state. |
| Steric Repulsion | Disfavors one diastereomeric transition state over the other. |
Influence of the Furan (B31954) Substituent on Reaction Mechanism and Selectivity
The furan ring in this compound is not merely a passive structural element; it actively participates in the catalytic cycle and influences both the reaction mechanism and the stereochemical outcome. The electronic properties of the furan ring can modulate the Lewis acidity or basicity of the catalytic species, thereby affecting the reaction rate.
Advanced Computational Chemistry and Molecular Dynamics Simulations
Computational methods have become indispensable tools for elucidating the intricate details of catalytic cycles involving chiral catalysts like this compound. mdpi.com These techniques allow for the exploration of reaction pathways and the rationalization of experimentally observed selectivities.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of organic reactions. mdpi.compku.edu.cn For reactions catalyzed by this compound, DFT calculations can be used to map out the potential energy surface, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov
These calculations can provide detailed geometric information about the transition states, revealing the precise nature of the interactions that govern enantioselectivity. By comparing the activation energies of the competing diastereomeric pathways, the enantiomeric excess of the product can be predicted and compared with experimental results, thereby validating the proposed mechanistic model. nih.gov DFT can also be used to study the electronic effects of the furan substituent, providing insights into its role in catalysis. mdpi.com
Table 2: Representative Data from DFT Calculations for a Catalyzed Reaction
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|
| Reactant Complex | 0.0 | Interatomic distances, dihedral angles |
| Transition State (R) | +15.2 | Bond lengths of forming/breaking bonds |
| Transition State (S) | +17.8 | Bond lengths of forming/breaking bonds |
Conformational Analysis and Chiral Recognition Models for this compound
The catalytic activity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis, often performed using computational methods, is essential for understanding how the molecule adopts a specific shape to recognize and bind substrates in a stereoselective manner. researchgate.net
Chiral recognition models are developed based on this conformational analysis. These models, such as the three-point interaction model, propose that a minimum of three points of contact between the chiral catalyst and the substrate are necessary for effective enantiomeric discrimination. nih.gov For this compound, these interaction points would involve the amino group, the hydroxyl group, and the furan ring. Molecular dynamics simulations can complement these static models by providing a dynamic picture of the catalyst-substrate interactions, highlighting the flexibility and conformational changes that occur during the reaction. mdpi.comnih.gov
Predictive Modeling of Asymmetric Induction
A major goal of computational studies in asymmetric catalysis is the development of predictive models that can forecast the stereochemical outcome of a reaction with a new catalyst or substrate. By building quantitative structure-selectivity relationships (QSSRs), it is possible to correlate molecular descriptors of the catalyst and reactants with the observed enantioselectivity. nih.gov
These models can be based on steric and electronic parameters derived from computational chemistry. For this compound, descriptors could include the size and shape of the furan substituent, the proton affinity of the amino group, and the charge distribution within the molecule. Machine learning algorithms are increasingly being used to develop more sophisticated predictive models that can handle large datasets and complex relationships. arxiv.org The ultimate aim is to create in silico tools that can guide the experimentalist in the selection of the optimal catalyst for a given transformation, thereby accelerating the discovery of new asymmetric reactions.
Spectroscopic and Spectrometric Approaches to Intermediates and Catalyst Speciation
The elucidation of reaction mechanisms catalyzed by this compound relies heavily on the detection and characterization of transient intermediates and an understanding of the catalyst's various forms, or speciation, throughout the catalytic cycle. Spectroscopic and spectrometric techniques are indispensable tools for these investigations, providing direct and indirect evidence of proposed mechanistic pathways. While detailed experimental studies specifically targeting this compound are not extensively documented in publicly accessible literature, the methodologies employed for analogous amino alcohol catalysts provide a clear framework for such analyses.
A combination of in-situ and ex-situ analytical methods is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has proven to be a powerful technique for studying organocatalyzed reactions in real-time. bruker.com It allows for the identification of key intermediates, the determination of their stereochemistry, and the quantification of their relative concentrations, which can be used to determine microscopic rate constants for individual catalytic steps. nih.gov For reactions involving this compound, one might expect to observe the formation of catalyst-substrate adducts, such as oxazolidinones or enamines, depending on the nature of the substrate and reaction conditions.
High-Resolution Mass Spectrometry (HRMS) is another critical tool, used to identify the exact mass of proposed intermediates and products, thereby confirming their elemental composition. nsf.gov Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for detecting charged or polar intermediates that may be present in the reaction mixture.
Computational studies, often using Density Functional Theory (DFT), are frequently combined with spectroscopic data to provide a more complete picture of the reaction mechanism. nih.govrsc.org These computational approaches can predict the structures and relative energies of various transition states and intermediates, which can then be correlated with experimental spectroscopic findings. nih.gov For instance, DFT calculations can help to elucidate the role of different catalyst systems, such as differentiating between Brønsted acid/base and Lewis acid mechanisms in reactions involving amino alcohols. nih.govrsc.org
In metal-catalyzed reactions where an amino alcohol acts as a ligand, a broader array of spectroscopic techniques can be applied. For example, in iron-catalyzed aminofunctionalizations, techniques including Mössbauer, Electron Paramagnetic Resonance (EPR), UV-Visible, and X-ray Absorption Spectroscopy have been used to characterize the oxidation state and coordination environment of the metal center in various catalytic intermediates. nih.govacs.org
The following table provides a representative overview of the types of spectroscopic and spectrometric data that would be sought in a mechanistic study of a reaction catalyzed by this compound. The data presented is illustrative and based on typical values for analogous structures.
| Hypothetical Intermediate | Analytical Technique | Expected Observations/Data | Purpose |
| Catalyst-Substrate Adduct (e.g., Oxazolidinone) | ¹H NMR, ¹³C NMR | Shift in signals corresponding to the furan ring, amino, and hydroxyl protons/carbons upon adduct formation. New signals for the incorporated substrate moiety. | Confirmation of adduct formation and structural characterization. |
| HRMS (ESI+) | Peak corresponding to the calculated exact mass of the [M+H]⁺ ion of the adduct. | Confirmation of molecular formula. | |
| Enamine Intermediate (if applicable) | ¹H NMR | Characteristic downfield shift of the vinylic proton. | Detection of the key nucleophilic intermediate. |
| UV-Vis Spectroscopy | Potential for a new chromophore and a shift in the absorption maximum. | Monitoring the formation and consumption of the enamine. | |
| Catalyst Speciation (e.g., protonated form) | ¹H NMR | Downfield shift of protons adjacent to the nitrogen and oxygen atoms upon protonation. | Understanding the active state of the catalyst. |
| Chiral HPLC/SFC | Separation of enantiomers/diastereomers of products and intermediates. | Determination of enantiomeric excess and reaction conversion. researchgate.net | |
| Metal-Catalyst Complex | EPR Spectroscopy | If a paramagnetic metal is used (e.g., Cu(II)), a characteristic spectrum would be observed, providing information on the metal's electronic environment. | Probing the electronic structure of the metal center in the active catalyst. |
| X-ray Absorption Spectroscopy | Provides information on the oxidation state and coordination geometry of the metal center. | Characterizing the catalyst speciation under reaction conditions. acs.org |
By integrating data from these diverse spectroscopic, spectrometric, and computational methods, a detailed and well-supported mechanistic model for reactions catalyzed by this compound can be constructed. This multi-faceted approach is essential for understanding the origins of reactivity and stereoselectivity, and for the rational design of improved catalytic systems.
Exploration of Structure Activity Relationships and Analog Design for 1r,2r 1 Amino 1 3 Furyl Propan 2 Ol
Systematic Modification of the Amino Alcohol Backbone and Stereogenic Centers
The catalytic efficiency of an amino alcohol ligand is profoundly influenced by the spatial arrangement of its functional groups and the nature of its stereogenic centers. nih.gov The backbone of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, with its specific (1R,2R) stereochemistry, dictates the three-dimensional space around the catalytic metal center. Altering this backbone, even subtly, can lead to significant changes in enantioselectivity and reactivity.
Research into related chiral amino alcohol systems demonstrates that modifications to the substituents at the carbon atoms bearing the amino and hydroxyl groups are a key strategy for catalyst optimization. For instance, increasing the steric bulk of these substituents can enhance enantioselectivity by creating a more constrained chiral pocket, which magnifies the energetic difference between the diastereomeric transition states. nih.gov The construction of quaternary stereogenic centers, a significant challenge in synthesis, has been achieved using chiral ligands to control the approach of reagents. nih.govrsc.org
The concept of "matched and mismatched" stereochemical pairings is crucial when designing ligands with multiple chiral elements. nih.govuea.ac.uk Adding a new stereocenter to an existing enantiopure ligand can either enhance (a matched pair) or diminish (a mismatched pair) the catalyst's enantioselectivity. nih.govuea.ac.uk This principle allows for the iterative optimization of a catalyst's performance. uea.ac.uk Studies on carbohydrate-derived ligands, which possess a rich array of stereocenters, have shown that the D-fructopyranose backbone can be particularly effective in promoting high conversion and enantioselectivity in reactions like the addition of diethylzinc (B1219324) to aldehydes. mdpi.com
The synthesis of diverse chiral fragments from amino alcohols, such as oxazolidinones and morpholinones, provides a platform for creating a wide array of scaffolds for further development. broadinstitute.org This modular approach allows for the systematic variation of the ligand backbone to fine-tune its catalytic properties.
| Ligand/Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Fructose-derived Ligand 22 / Ti(OⁱPr)₄ | Benzaldehyde | 100 | 92 | mdpi.com |
| Fructose-derived Ligand 22 / Ti(OⁱPr)₄ | o-methylbenzaldehyde | 100 | 92 | mdpi.com |
| Fructose-derived Ligand 22 / Ti(OⁱPr)₄ | m-methylbenzaldehyde | 100 | 96 | mdpi.com |
| Fructose-derived Ligand 22 / Ti(OⁱPr)₄ | p-chlorobenzaldehyde | 95 | 92 | mdpi.com |
| Pinane-based Amino Alcohol / Et₂Zn | Benzaldehyde | - | up to 99 | researchgate.net |
| Thiophene-derived Amino Alcohol / Et₂Zn | p-trifluorobenzaldehyde | 92 | 99 | bohrium.com |
This table presents data on the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes, illustrating how backbone modifications impact catalytic outcomes.
Chemical Space Exploration through Furan (B31954) Ring Substitutions and Heterocyclic Variants
The furan moiety in this compound is not merely a structural placeholder; its electronic properties and potential for modification are critical to the ligand's function. numberanalytics.com Furan is an electron-rich aromatic heterocycle, susceptible to electrophilic substitution, which allows for the introduction of various functional groups onto the ring. numberanalytics.com These substitutions can alter the ligand's electronic and steric properties, thereby modulating the activity of the metal complex. For example, introducing electron-withdrawing groups can influence the Lewis acidity of the coordinated metal, while bulky substituents can enhance steric hindrance around the active site. semanticscholar.org
A powerful strategy in ligand design is the replacement of the furan ring with other heterocyclic systems. youtube.com Thiophene, the sulfur analog of furan, is a common substitute. youtube.com Thiophene-based chiral β-amino alcohols have been successfully used as ligands in the asymmetric addition of diethylzinc to aldehydes, achieving excellent enantioselectivities, particularly with substrates containing strong electron-withdrawing groups. bohrium.com The synthesis of furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes further highlights the utility of these heterocycles in creating diverse ligand architectures. acs.orgnih.gov
The development of synthetic methodologies for creating polysubstituted furans, such as through metalloradical cyclization or gold-catalyzed reactions, provides access to a broad range of structurally diverse furan-based building blocks for ligand synthesis. nih.govorganic-chemistry.org These methods often tolerate a wide variety of functional groups, enabling the construction of complex and highly functionalized ligands. nih.gov
| Heterocyclic Core | Reaction Type | Key Features | Reference |
| Furan | Oxidative ring-opening | Catalyzed by Mn(III)/Co(II) to produce 1,4-dicarbonyls. rsc.org | rsc.org |
| Furan | Cycloisomerization | Gold-catalyzed reactions of alkynylcycloalkenols to form fused furans. organic-chemistry.org | organic-chemistry.org |
| Furan/Thiophene | Complexation | Form iron(II) complexes with bis(N-heterocyclic carbene) ligands. acs.orgnih.gov | acs.orgnih.gov |
| Thiophene | Asymmetric Addition | Norephedrine-derived ligands for diethylzinc addition to aldehydes. bohrium.com | bohrium.com |
| Furan/Pyrrole (B145914) | Tandem Cycloaddition | Synthesis of β-substituted heterocycles from heteronorbornadienes. acs.org | acs.org |
This table showcases various synthetic strategies and applications involving furan and its heterocyclic analogs, demonstrating the chemical space available for ligand design.
Development of Diverse Chiral Amino Alcohol Libraries for High-Throughput Screening
The empirical nature of catalyst development necessitates the synthesis and evaluation of large numbers of potential ligands. nih.gov The creation of diverse chiral amino alcohol libraries, coupled with high-throughput screening (HTS) techniques, accelerates the discovery of optimal catalysts for specific transformations. nih.gov A modular approach to ligand synthesis is particularly effective, allowing for the systematic variation of different structural components. nih.govbroadinstitute.org
Libraries of chiral amino alcohols can be generated from various sources, including through the engineering of enzymes like amine dehydrogenases, which can produce chiral amines and amino alcohols with high stereoselectivity. frontiersin.org Subsequent site-directed mutagenesis can then be used to create extensive libraries of enzyme variants with improved activity for specific substrates. frontiersin.org
Once a library is synthesized, HTS methods are employed to rapidly assess the performance of each ligand. Fluorescence-based assays, for example, have been developed to determine the enantiomeric excess (ee) of chiral amino alcohols, amines, and diols in 384-well plates. nih.gov These assays rely on the formation of diastereomeric complexes that exhibit distinct fluorescence properties. nih.gov Another approach combines a fluorescent indicator displacement assay to determine product concentration with circular dichroism (CD) spectroscopy to measure enantiomeric excess, allowing for the rapid screening of hundreds of samples. nih.gov These HTS platforms are robust tools for discovering new chiral catalysts and for optimizing reaction conditions. nih.govacs.org
Correlation between Ligand Stereochemistry, Conformation, and Catalytic Performance
The ultimate success of a chiral ligand lies in its ability to effectively transfer its stereochemical information to the substrate during the catalytic cycle. This transfer is governed by the precise three-dimensional arrangement of the ligand around the metal center—its conformation. nih.gov Understanding the correlation between a ligand's stereochemistry, its conformational dynamics, and the resulting catalytic performance is a fundamental goal in asymmetric catalysis. acs.org
The rigidity or flexibility of a ligand's backbone is a key design element. nih.gov While rigid ligands like BINAP have been highly successful by creating a well-defined and static chiral environment, flexible ligands can also achieve high enantioselectivity. nih.gov In some cases, a flexible ligand can adopt an optimal conformation upon binding to the metal or interacting with the substrate. nih.gov
Computational methods, such as DFT calculations, are invaluable for investigating the transition states of catalytic reactions. acs.org These studies can reveal the subtle non-covalent interactions between the ligand, substrate, and metal that determine enantioselectivity. For instance, investigations into iridium-catalyzed borylation have shown that chiralities at both the metal center and the ligand cooperatively determine the stereochemical outcome. acs.org Neglecting the chirality at the metal center can lead to inaccurate predictions of enantioselectivity. acs.org
Mathematical models can also be constructed from experimental data to describe the relationship between ligand structure and catalytic output. nih.gov By systematically varying substituents at different positions on a ligand and measuring the resulting enantioselectivity, three-dimensional surface models can be generated that predict the performance of untested ligands and guide the design of optimal catalysts. nih.gov
Future Perspectives and Emerging Research Avenues for 1r,2r 1 Amino 1 3 Furyl Propan 2 Ol Derivatives
Sustainable and Green Chemistry Approaches in Synthesis and Catalysis
The synthesis of chiral amino alcohols is undergoing a paradigm shift towards environmentally benign methodologies. Green chemistry principles are being integrated to reduce waste, avoid hazardous reagents, and utilize renewable resources.
One major focus is the use of biocatalysis. Enzyme-catalyzed reactions offer exceptional stereo- and regioselectivity under mild aqueous conditions. mdpi.com Engineered amine dehydrogenases (AmDHs), for example, enable the direct asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high efficiency and enantioselectivity (>99% ee), using ammonia (B1221849) as the sole amino donor. frontiersin.org This one-step biological approach is a significant improvement over traditional multi-step chemical syntheses that often require harsh conditions and stoichiometric reagents. frontiersin.org Similarly, coupling transketolase and transaminase enzymes in biocatalytic cascades allows for the synthesis of complex chiral amino-alcohols from simple, non-chiral starting materials. nih.govnih.gov
Another key green strategy is catalytic transfer hydrogenation. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones provides a safer and more economical alternative to methods requiring pressurized hydrogen gas or extensive use of protecting groups. acs.org The "hydrogen borrowing" or "hydrogen autotransfer" methodology is also gaining traction for the amination of bio-based alcohols, a process that generates only water as a byproduct and offers high atom efficiency. researchgate.net These methods are critical for transforming biomass-derived substrates, such as those containing furan (B31954) rings, into valuable chiral amines and amino alcohols. researchgate.net
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Biocatalysis (Engineered Enzymes) | High enantioselectivity (>99% ee), mild reaction conditions, uses ammonia directly. | Asymmetric reductive amination of α-hydroxy ketones using amine dehydrogenases. | frontiersin.org |
| Biocatalytic Cascades | Multi-step synthesis in one pot, avoids intermediate isolation. | Coupling of transketolase and transaminase to produce chiral amino-alcohols. | nih.govnih.gov |
| Asymmetric Transfer Hydrogenation (ATH) | Avoids pressurized H₂, protection/deprotection steps, operationally simple. | Ruthenium-catalyzed reduction of α-amino ketones to 1,2-amino alcohols. | acs.org |
| Hydrogen Borrowing Catalysis | High atom economy, water is the only byproduct, direct amination of alcohols. | Iridium-catalyzed regioselective mono-amination of bio-based diols like isosorbide. | researchgate.net |
Integration into Continuous Flow and Automation for Scalable Production
To translate laboratory-scale syntheses into industrial production, researchers are increasingly turning to continuous flow chemistry and automation. These technologies offer significant advantages in safety, efficiency, scalability, and process control compared to traditional batch manufacturing. tue.nl
Continuous flow reactors, particularly microreactors, are ideal for managing highly exothermic or hazardous reactions often involved in the synthesis of amino alcohol derivatives. researchgate.net For instance, the enzymatic synthesis of chiral amino-alcohols has been successfully implemented in cascading continuous-flow microreactor systems. nih.govnih.gov This setup allows for the compartmentalization of sequential reactions, which overcomes substrate or product inhibition, optimizes conditions for each enzymatic step, and dramatically increases volumetric activity, leading to full conversion in hours rather than days. nih.govnih.gov
Furthermore, automation and high-throughput screening systems can rapidly optimize reaction conditions such as catalyst loading, temperature, and solvent choice. researchgate.net This automated approach accelerates the development of robust synthetic protocols. researchgate.net The integration of continuous reaction with in-line purification and work-up steps (e.g., extraction, distillation) creates end-to-end manufacturing processes that minimize manual handling, reduce manufacturing footprint, and shorten production cycle times. researchgate.netrsc.org Such integrated systems have been developed for the multi-gram scale synthesis of amino-functionalized dicarbonyl derivatives and active pharmaceutical ingredients, demonstrating the power of flow technology for complex molecule production. tue.nlrsc.org
Expanding Catalytic Versatility to Novel Reaction Types and Substrates
The unique structure of (1R,2R)-1-Amino-1-(3-furyl)propan-2-OL, featuring both a chiral amino alcohol motif and a furan ring, opens doors to expanded catalytic applications. The amino alcohol portion is a well-established chiral ligand for metal-catalyzed reactions, while the furan moiety offers a reactive diene system for cycloadditions and a platform for derivatization.
Research is focused on leveraging the furan ring in novel transformations. While the aromaticity of furan makes it a relatively unreactive diene, Diels-Alder reactions can be promoted by tuning the electronic properties of the dienophile or the furan itself. nih.govresearchgate.net The development of molecular probes that react specifically with furan moieties via [4+2] cycloadditions highlights a strategy that could be adapted for creating new functional materials or bioconjugates. nih.gov Moreover, the furan ring is a key platform chemical derived from biomass, and novel catalytic methods are continuously being developed for its conversion into other valuable compounds. mdpi.com
The amino alcohol scaffold itself is being used to create isosteres—molecules that mimic the shape and electronic properties of other functional groups. For example, metal-free oxidative cyclization has been used to construct dihydrofuran scaffolds that act as isosteres of anti-vicinal amino alcohols, providing access to novel chemical entities with potential biological activity. rsc.org
| Research Avenue | Description | Potential Application | Reference |
| Furan Ring Chemistry | Utilizing the furan as a diene in Diels-Alder cycloadditions or as a platform for further functionalization. | Synthesis of complex polycyclic structures; development of reactivity-based probes. | nih.govresearchgate.net |
| Biomass Conversion | Catalytic upgrading of furan-containing platform chemicals derived from renewable resources. | Sustainable production of fuels and value-added chemicals. | mdpi.com |
| Isosteric Scaffolds | Designing and synthesizing novel heterocyclic structures that mimic the amino alcohol pharmacophore. | Creation of new drug candidates with unique structures and properties. | rsc.org |
Synergistic Catalysis and Multifunctional Systems Incorporating Amino Alcohol Motifs
A frontier in catalysis is the development of synergistic systems where two or more distinct catalysts work in concert to enable transformations that are not possible with a single catalyst. Amino alcohol derivatives are playing a crucial role in the design of these advanced catalytic systems.
One powerful approach is the merger of transition metal catalysis with aminocatalysis. nih.gov For example, a dual system combining an inexpensive copper salt with a secondary amine catalyst has been shown to facilitate the direct α-alkylation of ketones. nih.gov In such systems, the aminocatalyst activates the ketone by forming an enamine, while the metal catalyst activates the coupling partner. This cooperative action allows for direct C-H bond functionalization under mild conditions, avoiding the need for pre-functionalized substrates and strong bases. nih.gov
Another emerging area is the combination of homogeneous molecular catalysts with nanoparticle catalysts. In one example, a chiral copper complex (potentially involving an amino alcohol ligand) works in synergy with palladium nanoparticles to achieve the asymmetric allylation of aldimine esters. nih.gov The nanoparticles activate the alkyne, while the chiral copper complex controls the stereochemistry of the C-C bond formation, leading to α-quaternary amino esters with excellent enantioselectivity. nih.gov These multifunctional systems, where the amino alcohol ligand is essential for inducing chirality, represent a sophisticated strategy for constructing complex, high-value molecules and are a key direction for future research. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
